![molecular formula C11H12O2 B3314642 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene CAS No. 951887-74-4](/img/structure/B3314642.png)
3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene
概要
説明
“3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene” is a unique chemical compound. Its empirical formula is C11H12O2 and it has a molecular weight of 176.21 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCC(=C)Cc1ccc2OCOc2c1 . This indicates that the compound contains a methylenedioxyphenyl group attached to a 2-methyl-1-propene group.
作用機序
Target of Action
Related compounds have been shown to interact with various receptors and enzymes, such as the translocator protein (tspo) and glycogen synthase kinase-3β (gsk-3β) .
Mode of Action
It is suggested that related compounds may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, a related compound has been shown to involve the TSPO-mediated mitophagy signalling pathway . Additionally, inhibition of GSK-3β, resulting in disinhibition of mTOR and reduced AMPA receptor internalization, is another mechanism which contributes to the antidepressant effect .
Result of Action
Related compounds have been shown to have antidepressant effects, suggesting that this compound may also have similar effects .
実験室実験の利点と制限
3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene is a useful compound for laboratory experiments due to its potent psychoactive effects and its role as a key precursor in the synthesis of MDMA and MDA. However, its use is limited by its potential for abuse and its classification as a controlled substance in many countries.
将来の方向性
There are many potential future directions for research on 3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene and its derivatives. One area of interest is the development of new psychoactive substances with therapeutic potential, such as MDMA and MDA. Another area of interest is the study of the biochemical and physiological effects of this compound and its derivatives, which may have implications for the treatment of various neurological disorders. Additionally, there is a need for further research on the potential risks associated with the use of this compound and its derivatives, including their potential for abuse and addiction.
科学的研究の応用
3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene has been extensively studied for its potential use in the synthesis of psychoactive substances. It is a key precursor in the synthesis of MDMA and MDA, both of which have been used in clinical trials to treat various psychiatric disorders, including PTSD and anxiety.
Safety and Hazards
The safety data sheet for a related compound, 3,4-(Methylenedioxy)phenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
The biochemical properties of “3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene” are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it is synthesized from safrole via oxidation using the Wacker oxidation or peroxyacid oxidation methods
Cellular Effects
The cellular effects of “this compound” are also not fully known. It has been reported that a compound named G11-5, which is synthesized based on the chemical structure of an active integrant of Piper laetispicum C. DC, has shown antidepressant effects in learned helplessness (LH) and social defeat stress (SDS) mice models of depression .
Molecular Mechanism
It is known that this compound is a precursor in the chemical synthesis of the methylenedioxyphenethylamine (MDxx) class of compounds
Temporal Effects in Laboratory Settings
It is known that this compound is unstable at room temperature and must be kept in the freezer in order to be preserved properly .
Dosage Effects in Animal Models
The effects of “this compound” at different dosages in animal models are not well-studied. It has been reported that G11-5, a compound synthesized based on the chemical structure of an active integrant of Piper laetispicum C. DC, has shown antidepressant effects in learned helplessness (LH) and social defeat stress (SDS) mice models of depression .
Metabolic Pathways
It is known that this compound is a precursor in the chemical synthesis of the methylenedioxyphenethylamine (MDxx) class of compounds .
特性
IUPAC Name |
5-(2-methylprop-2-enyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(2)5-9-3-4-10-11(6-9)13-7-12-10/h3-4,6H,1,5,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSNXNSLXGVOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



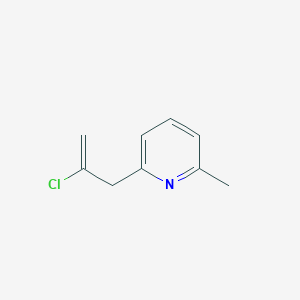
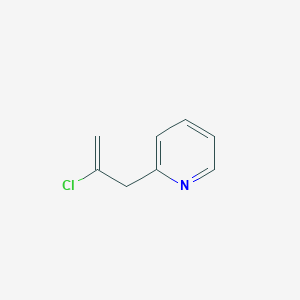
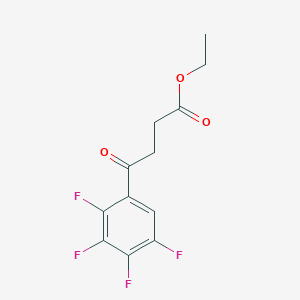
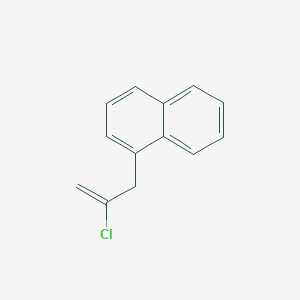
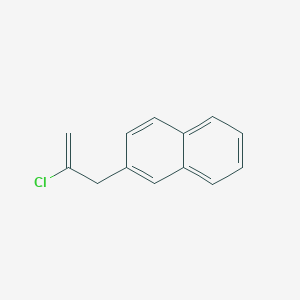

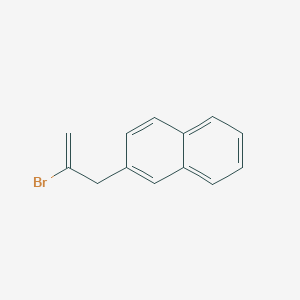
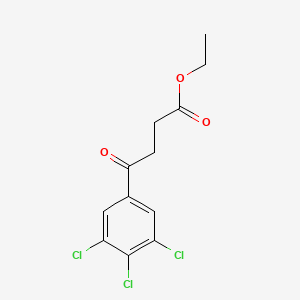
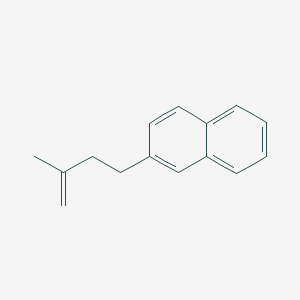
![2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314630.png)
![2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314631.png)
![3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314638.png)

